TAS-120 (Futibatinib)
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Overview
Description
Preparation Methods
The synthetic route typically includes the formation of a pyrazolo[3,4-d]pyrimidine core, which is then functionalized with an amino group and a pyrrolidinyl group . Industrial production methods for Futibatinib are designed to ensure high purity and yield, often involving advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Futibatinib undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Various substitution reactions can be employed to introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Futibatinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the behavior of irreversible inhibitors. In biology, it is employed to investigate the role of fibroblast growth factor receptors in cell signaling and tumor growth. In medicine, Futibatinib is being tested in clinical trials for its efficacy in treating advanced solid tumors with fibroblast growth factor receptor genetic aberrations .
Mechanism of Action
Futibatinib exerts its effects by selectively and irreversibly binding to the adenosine triphosphate binding pocket of fibroblast growth factor receptors 1 through 4. This binding inhibits fibroblast growth factor receptor-mediated signal transduction pathways, leading to reduced proliferation of tumor cells and increased tumor cell death . The molecular targets of Futibatinib include various fibroblast growth factor receptor mutants, making it effective against tumors with these aberrations .
Comparison with Similar Compounds
Futibatinib is unique among fibroblast growth factor receptor inhibitors due to its irreversible binding mechanism. Similar compounds include:
Erdafitinib: A reversible fibroblast growth factor receptor inhibitor used for treating urothelial carcinoma.
Pemigatinib: Another reversible inhibitor, primarily used for cholangiocarcinoma.
Infigratinib: A reversible inhibitor with applications in various cancers with fibroblast growth factor receptor alterations.
Compared to these reversible inhibitors, Futibatinib has shown greater potency and a broader spectrum of antitumor activity, particularly against drug-resistant fibroblast growth factor receptor mutants .
Properties
Molecular Formula |
C22H22N6O3 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-[(3R)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m1/s1 |
InChI Key |
KEIPNCCJPRMIAX-OAHLLOKOSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@@H]4CCN(C4)C(=O)C=C)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC |
Origin of Product |
United States |
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